molecular formula C14H11ClFN5O2S B2845370 3-chloro-4-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide CAS No. 2034271-01-5

3-chloro-4-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Cat. No.: B2845370
CAS No.: 2034271-01-5
M. Wt: 367.78
InChI Key: MOBAVBYHODVDPM-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, pyridinyl, triazolyl, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: Starting with 3-chloro-4-fluorobenzenesulfonyl chloride, a nucleophilic substitution reaction with a triazole derivative can be performed.

    Cycloaddition Reactions: The formation of the triazole ring can be achieved through cycloaddition reactions involving azides and alkynes.

    Coupling Reactions: The final step often involves coupling the triazole intermediate with a pyridine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups, leading to the formation of amines or thiols.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Ammonia, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

3-chloro-4-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: The compound is used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluoro-N-[1-(pyridin-3-yl)ethyl]aniline
  • 3-chloro-4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 3-chloro-4-fluoro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is unique due to the presence of the triazole ring, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may also contribute to its stability and reactivity in various chemical environments.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN5O2S/c15-13-6-12(3-4-14(13)16)24(22,23)18-7-10-9-21(20-19-10)11-2-1-5-17-8-11/h1-6,8-9,18H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBAVBYHODVDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(N=N2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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